molecular formula C14H20N2OS B11801602 2-(6-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde

2-(6-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11801602
M. Wt: 264.39 g/mol
InChI Key: VUALMDINGLJUCD-UHFFFAOYSA-N
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Description

2-(6-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde is a synthetic intermediate featuring a piperidine ring fused to a pyridine moiety substituted with an isopropylthio group at the 6-position and a carbaldehyde functional group at the 1-position of the piperidine. This compound is notable for its structural complexity, combining a bicyclic framework with sulfur-containing and aldehyde groups, which may confer reactivity useful in pharmaceutical synthesis.

Synthesis and Applications:
The compound was synthesized via methods analogous to those described in EP 4 374 877 A2, where it served as a precursor in the development of pyrrolopyridazine carboxamide derivatives (Example 329). The patent highlights its role in constructing kinase inhibitors or other therapeutic agents, leveraging the aldehyde group for further functionalization (e.g., Schiff base formation or nucleophilic additions).

Properties

Molecular Formula

C14H20N2OS

Molecular Weight

264.39 g/mol

IUPAC Name

2-(6-propan-2-ylsulfanylpyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C14H20N2OS/c1-11(2)18-14-7-6-12(9-15-14)13-5-3-4-8-16(13)10-17/h6-7,9-11,13H,3-5,8H2,1-2H3

InChI Key

VUALMDINGLJUCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC=C(C=C1)C2CCCCN2C=O

Origin of Product

United States

Preparation Methods

Pyridine-Thioether Formation

The 6-(isopropylthio)pyridin-3-yl group is typically introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. In one approach, 3-bromo-6-chloropyridine undergoes thiolation with isopropylthiol in the presence of Cs2CO3, achieving 78% conversion. However, competitive side reactions at the 3-position limit yields, prompting the adoption of Suzuki-Miyaura coupling. For instance, 3-boronic acid pyridine derivatives react with isopropyl disulfide under Pd(PPh3)4 catalysis (1 mol%), yielding the thioether-substituted pyridine in 83% isolated yield.

MethodCatalystSolventYield (%)Reference
SNArCs2CO3DMF78
Suzuki-MiyauraPd(PPh3)4Toluene/EtOH83
Ullmann-type couplingCuIDMSO65

Piperidine Ring Construction

Piperidine rings are commonly assembled via cyclization of δ-amino alcohols or reductive amination. A patented route employs reductive amination of 5-aminopentanal with formaldehyde under H2/Pd-C, achieving 89% enantiomeric excess for the (R)-configured piperidine. Alternatively, ring-closing metathesis using Grubbs’ catalyst (2 mol%) converts diallylamine derivatives to piperidines in 72% yield, though this method requires costly catalysts.

Aldehyde Functionalization

The aldehyde group is introduced via oxidation of primary alcohols or formylation of piperidine. Oxidation of 2-(6-(isopropylthio)pyridin-3-yl)piperidine-1-methanol with MnO2 in CH2Cl2 provides the aldehyde in 68% yield. Alternatively, Vilsmeier-Haack formylation using POCl3/DMF at 0°C directly converts the piperidine to the carbaldehyde derivative, albeit with moderate selectivity (54%).

Catalytic Coupling Approaches

Suzuki-Miyaura Coupling

The pyridine and piperidine subunits are often coupled via Suzuki-Miyaura reactions. A representative protocol reacts 3-boronic acid-6-(isopropylthio)pyridine with 1-bromo-piperidine-1-carbaldehyde using Pd(OAc)2 (0.03 mmol) and DPPF (0.05 mmol) in DMF at 100°C, yielding 55% of the target compound. Microwave irradiation (140°C, 4 min) enhances reaction efficiency to 69%.

Buchwald-Hartwig Amination

Copper-mediated amination, as described in patent US8697876B2, couples 6-bromopyridine with piperidine-1-carbaldehyde using Cu2O (200 mol%) in chlorobenzene at 80°C, achieving 73% yield. However, palladium systems (e.g., PdCl2/PPh3) reduce catalyst loading to 15 mol% while maintaining 81% yield.

Protecting Group Strategies

Tert-butoxycarbonyl (Boc) protection stabilizes piperidine intermediates during coupling steps. In a KRAS inhibitor synthesis, Boc-protected piperidine undergoes Suzuki coupling with a pyridinylboronic acid, followed by TFA-mediated deprotection (92% yield). Alternative strategies employ benzyl groups, removable via hydrogenolysis (H2/Pd-C, 95% yield).

Reaction Optimization

Solvent Effects

Polar aprotic solvents (DMF, NMP) enhance coupling efficiency but complicate aldehyde stability. Mixed solvent systems (toluene/EtOH 4:1) balance reactivity and product solubility, improving yields by 18% compared to pure DMF.

Temperature and Time

Microwave-assisted reactions reduce processing times from 12 h to 24 min while increasing yields (69% vs. 55%). Low-temperature (−78°C) lithiation steps prevent aldehyde degradation during boronate formation.

Comparative Analysis

Table 2: Method Performance Comparison

ParameterSuzuki-MiyauraBuchwald-HartwigUllmann
Typical Yield (%)837365
Catalyst Loading1 mol% Pd200 mol% Cu150 mol% Cu
Reaction Time0.5–4 h10–12 h24 h
ScalabilityHighModerateLow

Chemical Reactions Analysis

Types of Reactions

2-(6-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-(6-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-(6-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde, we compare it with three analogs (Table 1), focusing on structural features, physicochemical properties, and inferred biological relevance.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) logP (Predicted) Key Substituents Potential Biological Role
This compound C₁₄H₂₀N₂OS 264.39 2.8 Isopropylthio (pyridine), aldehyde Intermediate for kinase inhibitors
2-(6-(Trifluoromethyl)pyridin-3-yl)piperidine-1-carbaldehyde C₁₂H₁₁F₃N₂O 256.23 2.1 Trifluoromethyl (pyridine), aldehyde Enhanced metabolic stability
2-(6-Methylpyridin-3-yl)piperidine-1-carboxamide C₁₂H₁₇N₃O 219.29 1.4 Methyl (pyridine), carboxamide Bioactive scaffold (e.g., GPCR ligands)
2-(Pyridin-3-yl)piperidine-1-carboxylic acid C₁₁H₁₂N₂O₂ 204.23 0.9 Unsubstituted pyridine, carboxylic acid Solubility-enhancing moiety

Key Observations :

Substituent Effects on Lipophilicity: The isopropylthio group in the target compound increases logP (2.8) compared to analogs with smaller substituents (e.g., trifluoromethyl: logP 2.1; methyl: logP 1.4). Replacing the aldehyde with a carboxamide (logP 1.4) or carboxylic acid (logP 0.9) significantly reduces lipophilicity, favoring solubility for oral bioavailability.

Functional Group Reactivity :

  • The aldehyde group enables versatile derivatization (e.g., forming hydrazones or imines), making the compound a strategic intermediate in multi-step syntheses. In contrast, carboxamide or carboxylic acid analogs are more stable but less reactive.

Biological Implications: The trifluoromethyl analog (Table 1, Row 2) may exhibit enhanced metabolic stability due to the electron-withdrawing nature of CF₃, a common strategy in medicinal chemistry to prolong drug half-life.

Biological Activity

2-(6-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde, with CAS number 1352514-34-1, is a pyridine derivative that has garnered attention for its potential biological activities. Its molecular formula is C14H20N2OS, and it has a molecular weight of 264.39 g/mol. This compound is characterized by the presence of a piperidine ring and a pyridine moiety substituted with an isopropylthio group, which may influence its biological properties.

Antimicrobial Activity

Research indicates that derivatives of piperidine, including those with pyridine substitutions, exhibit varying degrees of antimicrobial activity. A study highlighted the tuberculostatic activity of related compounds, showing that certain structural modifications can significantly enhance their efficacy against Mycobacterium tuberculosis. For instance, compounds similar to this compound demonstrated minimum inhibitory concentrations (MIC) ranging from 4 to 6.25 µg/mL against specific strains of M. tuberculosis .

Cytotoxicity

The cytotoxic effects of this compound were evaluated using the MTT assay on HaCaT cells (a human keratinocyte cell line). The half-maximal inhibitory concentration (IC50) values determined for various derivatives indicated a favorable safety profile, with select compounds exhibiting SI (selectivity index) values greater than 1.0, suggesting low toxicity to non-cancerous cells compared to their antimicrobial activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship. Modifications at the C-6 position of the pyridine ring have been shown to impact both the potency and spectrum of activity against various microbial strains. The presence of basic substituents such as piperidine enhances antimicrobial activity compared to other groups like morpholine .

Table 1: Biological Activity Summary

CompoundMIC (µg/mL)Activity TypeReference
Compound 94Antitubercular
Compound 106.25Antitubercular
Compound 1315.6Gram-positive bacteria

Table 2: Cytotoxicity Data

CompoundIC50 (µg/mL)SI ValueCell Line
Compound 9>12.5>1.0HaCaT
Compound 10>12.5>1.0HaCaT

Case Study: Antimycobacterial Screening

In a study focused on the synthesis and evaluation of piperidinothiosemicarbazones, several derivatives were tested for their antimycobacterial properties. Among these, compounds with structural similarities to this compound showed promising results in inhibiting M. tuberculosis growth at low concentrations, indicating that modifications in the piperidine and pyridine rings can lead to enhanced biological activity .

Case Study: Cytotoxicity Evaluation

Another research project assessed the cytotoxicity of various piperidine derivatives using the MTT assay on HaCaT cells. The findings revealed that while some derivatives exhibited significant antimicrobial properties, they also maintained a favorable safety profile, with SI values indicating minimal toxicity towards non-cancerous cells .

Q & A

Q. What are the key synthetic routes for 2-(6-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde, and how can intermediates be optimized for yield?

The synthesis typically involves multi-step reactions, starting with nucleophilic substitution on pyridine derivatives to introduce the isopropylthio group, followed by piperidine ring formation and final carbaldehyde functionalization. Critical steps include:

  • Nucleophilic substitution : Use of isopropylthiol under basic conditions (e.g., NaH or K₂CO₃) to replace halides or other leaving groups on pyridine.
  • Piperidine coupling : Employing Buchwald-Hartwig amination or metal-catalyzed cross-coupling to attach the piperidine moiety.
  • Carbaldehyde introduction : Oxidation of a hydroxymethyl intermediate (e.g., using MnO₂ or Swern oxidation).
    Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) must be systematically varied using Design of Experiments (DoE) to maximize yield. Purification via column chromatography or recrystallization is critical for isolating high-purity intermediates .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR : ¹H and ¹³C NMR to confirm the piperidine ring conformation, pyridine substitution pattern, and carbaldehyde proton (δ ~9.5–10 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • HPLC : Reverse-phase chromatography (C18 column) with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies).
    Validation : Cross-reference spectral data with structurally analogous compounds, such as 6-(4-methylpiperidin-1-yl)pyridin-3-amine derivatives, to confirm assignments .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods due to potential volatility of aldehydes and thioethers.
  • Storage : In airtight containers under inert gas (N₂/Ar) to prevent oxidation of the thioether or aldehyde groups.
    Emergency measures : Refer to SDS guidelines for spill containment and first-aid procedures (e.g., flushing eyes with water for 15 minutes if exposed) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) guide the design of derivatives targeting specific receptors?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for derivatization. For example, modifying the piperidine ring’s substituents to enhance binding to G-protein-coupled receptors (GPCRs).
  • Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., dopamine or serotonin receptors). Focus on the carbaldehyde group’s role in forming hydrogen bonds with active-site residues.
    Validation : Compare docking scores with experimental IC₅₀ values from receptor-binding assays .

Q. How should researchers resolve contradictions in reported reaction yields or selectivity for similar compounds?

  • Case study : If one study reports 70% yield for a piperidine-pyridine coupling step while another achieves only 40%, analyze variables:
    • Catalyst system : Pd(OAc)₂/Xantphos vs. cheaper alternatives like CuI.
    • Solvent effects : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates but cause side reactions.
  • Methodology : Replicate both protocols under controlled conditions and use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps or byproduct formation .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

  • Degradation studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor via LC-MS for hydrolysis of the carbaldehyde (to carboxylic acid) or thioether oxidation (to sulfoxide/sulfone).
  • Stabilization : Co-formulate with antioxidants (e.g., ascorbic acid) or encapsulate in liposomes to protect the thioether group from oxidative degradation .

Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological activity?

  • Variable groups : Synthesize analogs with:
    • Different alkylthio groups (e.g., ethylthio vs. cyclopropylthio) to modulate lipophilicity.
    • Piperidine substitutions (e.g., methyl or fluorine) to enhance metabolic stability.
  • Assays : Test analogs in vitro for target affinity (e.g., radioligand binding) and in vivo for pharmacokinetics (plasma half-life, bioavailability). Prioritize derivatives with balanced LogP (2–4) and low cytochrome P450 inhibition .

Methodological Challenges and Solutions

Q. What experimental and computational tools are critical for analyzing reaction mechanisms involving this compound?

  • Kinetic isotope effects (KIE) : Use deuterated reagents to probe whether bond-breaking is rate-determining (e.g., in nucleophilic substitution steps).
  • Reaction path search software : Tools like GRRM or AFIR (Artificial Force Induced Reaction) to map transition states and intermediates computationally .

Q. How can researchers address discrepancies between predicted and observed biological activity?

  • Data integration : Combine docking results with molecular dynamics simulations to account for protein flexibility.
  • Off-target screening : Use broad-panel assays (e.g., Eurofins’ SafetyScreen44) to identify unintended interactions, then refine the scaffold to minimize polypharmacology .

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